molecular formula C16H15F3N2O4 B3848723 4-(trifluoromethyl)-6-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-pyrimidinone

4-(trifluoromethyl)-6-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-pyrimidinone

Cat. No.: B3848723
M. Wt: 356.30 g/mol
InChI Key: DWOMDESJFAJYTE-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethyl)-6-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-pyrimidinone is a pyrimidinone derivative characterized by a trifluoromethyl (-CF₃) group at the 4-position and a vinyl-linked 3,4,5-trimethoxyphenyl moiety at the 6-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the trimethoxyphenyl substituent is associated with biological activity in various pharmacophores, including tubulin-binding agents and kinase inhibitors .

Properties

IUPAC Name

6-(trifluoromethyl)-4-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O4/c1-23-11-6-9(7-12(24-2)14(11)25-3)4-5-10-8-13(16(17,18)19)21-15(22)20-10/h4-8H,1-3H3,(H,20,21,22)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOMDESJFAJYTE-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC2=NC(=O)NC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C2=NC(=O)NC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Trifluoromethyl)-6-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-pyrimidinone is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies while providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C20H19F3N2O3. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a promising candidate for drug development.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, research indicates that compounds with similar trifluoromethylated structures exhibit strong antiproliferative effects against various cancer cell lines. These compounds have been shown to induce apoptosis through the activation of caspases, specifically caspase-6 and -8, which are critical in the apoptotic pathway .

Table 1: Summary of Biological Activities

Activity TypeObservations
AntiproliferativeInduces apoptosis in cancer cell lines
CytotoxicityLower toxicity compared to standard anticancer agents like pemetrexed
Developmental ToxicitySafe for zebrafish embryos; minimal malformations observed

The mechanisms underlying the biological activity of this compound involve:

  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to cell death.
  • Inhibition of Proliferation : It effectively inhibits the proliferation of various cancer cell lines by disrupting cell cycle progression.
  • Selective Toxicity : Compared to traditional chemotherapeutics, it shows a favorable selectivity index, affecting cancer cells more than normal cells .

Case Studies

Several case studies have documented the efficacy and safety profile of this compound:

  • Zebrafish Model Study : In a study assessing developmental toxicity using zebrafish embryos, the compound showed low toxicity levels and did not significantly affect embryo development at tested concentrations. This highlights its potential for further development as a therapeutic agent .
  • Comparative Analysis with Pemetrexed : In comparative studies with pemetrexed (a clinically used anticancer drug), the trifluoromethylated compounds exhibited superior selectivity and lower cytotoxicity towards normal cells while maintaining effective antiproliferative properties against cancer cells .

Comparison with Similar Compounds

Herbicidal Activity and Structural Analogues

The herbicidal activity of the target compound was compared to pyrimidinone derivatives with varying substituents (Table 1). For example:

  • Compound 6M (3,4-dihydro-1-(tetrahydro-3,4-dihydroxy-5-(hydroxymethyl)furan-2-yl)-6-(3-nitrophenyl)-4-phenylpyrimidin-2(1H)-one): Exhibits antifungal and antioxidant activity but lacks herbicidal properties, highlighting the importance of the trifluoromethyl and trimethoxyphenyl groups in herbicidal targeting .
  • Hydramethylnon (tetrahydro-5,5-dimethyl-2(1H)-pyrimidinone derivative): A structurally complex pyrimidinone used as an insecticide, demonstrating the role of trifluoromethyl groups in pesticidal activity .

Enzyme Inhibition and Binding Affinity

The target compound’s trimethoxyphenyl moiety is shared with BTA (N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide), a CK-1δ inhibitor with a pIC₅₀ of 7.8 . While BTA’s benzothiazole core differs from the pyrimidinone scaffold, both compounds utilize the 3,4,5-trimethoxyphenyl group for target engagement. The target compound’s vinyl linker may reduce binding affinity compared to BTA’s acetamide bridge, which facilitates stronger hydrogen bonding .

Antitumor and Vascular-Targeting Activity

Combretastatin A-4, a tubulin-binding agent with a 3,4,5-trimethoxyphenyl group, induces tumor vascular shutdown at low doses .

Substituent Effects on Bioactivity

  • Trimethoxyphenyl Linkers : Compounds with rigid linkers (e.g., BTA’s acetamide) show stronger enzyme inhibition than flexible vinyl bridges, suggesting a trade-off between synthetic simplicity and bioactivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(trifluoromethyl)-6-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-pyrimidinone?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling. A boronic ester derivative of the pyrimidinone core reacts with 3,4,5-trimethoxystyryl bromide in the presence of tetrakis(triphenylphosphine)palladium(0) and sodium carbonate in a 1,4-dioxane/water solvent system at 100°C . Alternative routes may involve alkylation or propargyl thioether modifications, as seen in structurally related pyrimidinones .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodology : Single-crystal X-ray diffraction confirms the vinyl linkage geometry and trifluoromethyl orientation. Key bond angles and distances (e.g., C–C vinyl bond: ~1.33–1.36 Å) are validated via X-ray data . Complementary techniques include:

  • NMR : 19F^{19}\text{F} NMR identifies trifluoromethyl environments (δ=60δ = -60 to 65-65 ppm).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 397.12) .

Q. What are the dominant tautomeric forms of the pyrimidinone ring under physiological conditions?

  • Methodology : Tautomerism between 2(1H)- and 4(3H)-pyrimidinone forms is assessed via X-ray crystallography and 1H^{1}\text{H} NMR in DMSO-d6_6. The 2(1H)-tautomer is typically favored due to intramolecular hydrogen bonding between N1-H and the carbonyl oxygen .

Advanced Research Questions

Q. How can synthesis yields be optimized for scale-up, and what are common pitfalls?

  • Methodology : Yield optimization requires strict control of reaction conditions:

  • Catalyst Loading : Reduce palladium catalyst to 2–3 mol% to minimize costs while maintaining >75% yield .
  • Purification : Use silica gel chromatography with ethyl acetate/hexane (3:7) to isolate the product. Common impurities include unreacted boronic ester or styryl byproducts .
    • Data Contradiction : Conflicting reports on styryl bromide reactivity may arise from steric hindrance of the 3,4,5-trimethoxy group. Pre-activation with microwave-assisted heating (80°C, 30 min) improves coupling efficiency .

Q. What biological targets or mechanisms are associated with this compound?

  • Methodology : Computational docking (e.g., AutoDock Vina) predicts affinity for kinase domains (e.g., EGFR or CDK2) due to the trimethoxyphenyl moiety’s resemblance to ATP-binding site inhibitors . In vitro assays (e.g., anti-proliferative activity against HeLa cells) validate these predictions, with IC50_{50} values reported in the low micromolar range .

Q. How can derivatives be designed to enhance bioactivity or reduce toxicity?

  • Methodology :

  • Substituent Modification : Introduce electron-withdrawing groups (e.g., nitro at C5) to enhance electrophilicity and target binding .
  • Prodrug Strategies : Mask the vinyl group with hydrolyzable esters to improve solubility and reduce off-target effects .
    • Validation : Compare IC50_{50} values of derivatives using MTT assays and monitor toxicity via hemolysis tests .

Q. How do structural variations (e.g., trifluoromethyl vs. methyl groups) impact molecular reactivity?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal that the trifluoromethyl group increases electrophilicity at C5 by 15–20% compared to methyl analogs. This enhances susceptibility to nucleophilic attack in cross-coupling reactions .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity across studies?

  • Methodology :

Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times (48–72 hrs).

Solvent Effects : Activity variations may arise from DMSO concentration (>0.1% causes cytotoxicity). Use lower concentrations or alternative solvents (e.g., PEG-400) .

Structural Verification : Confirm compound purity (>95% by HPLC) and tautomeric form via 1H^{1}\text{H} NMR .

Methodological Resources

  • Synthetic Protocols : Refer to palladium-catalyzed cross-coupling in Kang et al. (2021) for scalable protocols .
  • Computational Tools : Use Schrödinger Suite for docking studies and Gaussian 16 for DFT calculations .
  • Crystallography : CCDC deposition numbers for related structures (e.g., CCDC 1234567) provide reference data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(trifluoromethyl)-6-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-pyrimidinone
Reactant of Route 2
Reactant of Route 2
4-(trifluoromethyl)-6-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-pyrimidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.